molecular formula C18H22N4OS B2424763 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396759-97-9

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Katalognummer B2424763
CAS-Nummer: 1396759-97-9
Molekulargewicht: 342.46
InChI-Schlüssel: LEEFBXFKECZQAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Anticancer Evaluation

A study involved microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which exhibit significant biological properties. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines. The study found that most synthesized compounds showed promising anticancer activities, with GI50 values comparable to the standard drug Adriamycin. The compounds 7k, 7l, 7b, and 7a were identified as particularly promising anticancer agents. Additionally, a molecular docking study was performed to predict the probable mechanism of action, and ADMET properties were evaluated to predict good oral drug-like behavior (Tiwari et al., 2017).

Synthesis of Drug-like Thiadiazole Derivatives

Another research developed a general method for the parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives. This method involved the initial cyclization reaction of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride. The resulting compounds, including thiadiazole derivatives, were transformed into the desired 5-amino-substituted thiadiazoles, showing potential in drug development (Park et al., 2009).

Antitumor and Antioxidant Agents from Fused and Binary 1,3,4-Thiadiazoles

Research focused on the synthesis of new fused and binary 1,3,4-thiadiazoles, exploring their potential as antitumor and antioxidant agents. The synthesized compounds underwent evaluation as antitumor agents, contributing to the understanding of thiadiazole derivatives in cancer treatment (Hamama et al., 2013).

Metal Complexes of Heterocyclic Sulfonamide as Inhibitors

A study synthesized novel metal complexes of heterocyclic sulfonamide, demonstrating strong inhibitory properties against carbonic anhydrase isoenzymes. These complexes were found to be very powerful inhibitors, offering insights into the development of new therapeutic agents (Büyükkıdan et al., 2013).

Design and Synthesis of Antibacterial Agents

A study designed and synthesized novel analogs of pyrazol-5-one derivatives, derived from the 2-amino benzothiazole nucleus. These compounds were evaluated for their antibacterial activity, with some displaying promising activity against Staphylococcus aureus and Bacillus subtilis. The study also assessed the cytotoxic activity of these compounds, finding that they exhibit antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

Eigenschaften

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-3-9-16-17(24-21-20-16)18(23)19-12-7-8-13-22(2)14-15-10-5-4-6-11-15/h4-6,10-11H,3,9,12-14H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEFBXFKECZQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC#CCN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.